Cas no 88738-46-9 (2-Butenedinitrile, 2-(1-methylethyl)-3-phenyl-)

2-Butenedinitrile, 2-(1-methylethyl)-3-phenyl- structure
88738-46-9 structure
Product Name:2-Butenedinitrile, 2-(1-methylethyl)-3-phenyl-
CAS No:88738-46-9
MF:C13H12N2
MW:196.247782707214
CID:622664
PubChem ID:56612003
Update Time:2025-04-19

2-Butenedinitrile, 2-(1-methylethyl)-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedinitrile, 2-(1-methylethyl)-3-phenyl-
    • 2-phenyl-3-propan-2-ylbut-2-enedinitrile
    • 88738-46-9
    • DTXSID20718054
    • 2-Phenyl-3-(propan-2-yl)but-2-enedinitrile
    • Inchi: 1S/C13H12N2/c1-10(2)12(8-14)13(9-15)11-6-4-3-5-7-11/h3-7,10H,1-2H3
    • InChI Key: UFEZOQXKLJQFJU-UHFFFAOYSA-N
    • SMILES: N#CC(=C(C#N)C1C=CC=CC=1)C(C)C

Computed Properties

  • Exact Mass: 196.100048391g/mol
  • Monoisotopic Mass: 196.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.6Ų
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